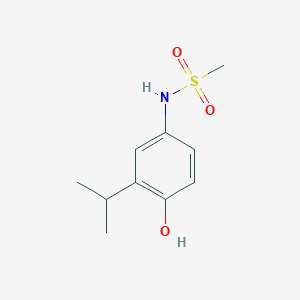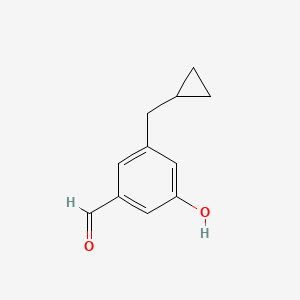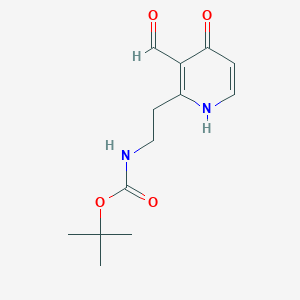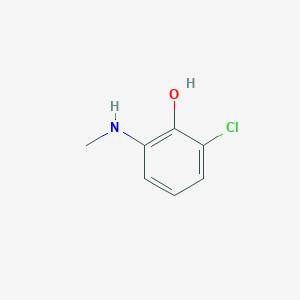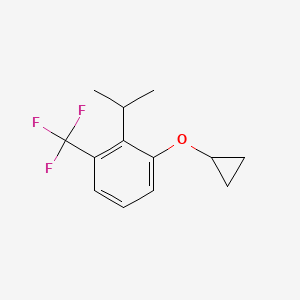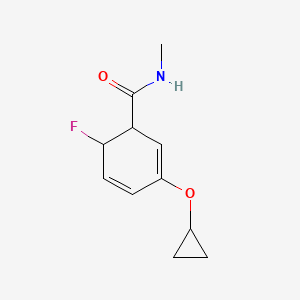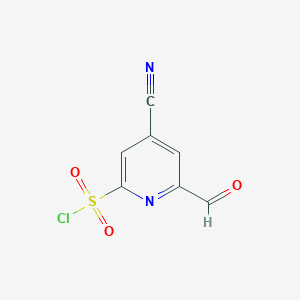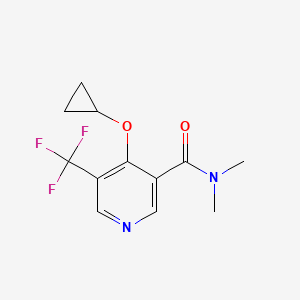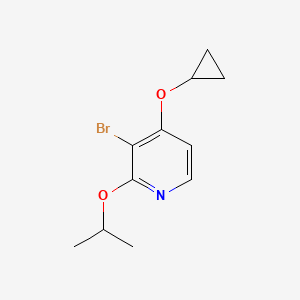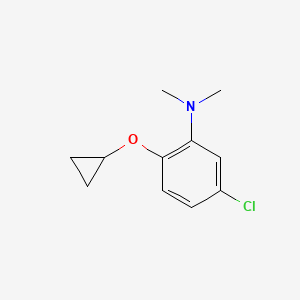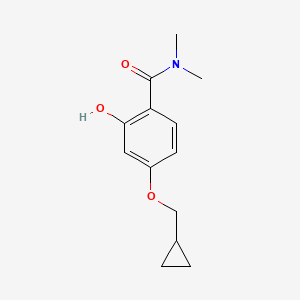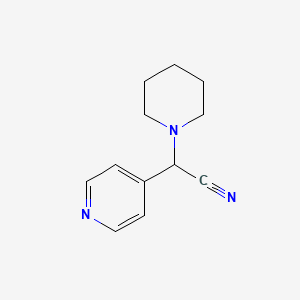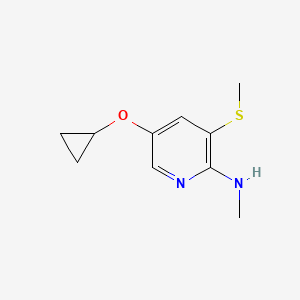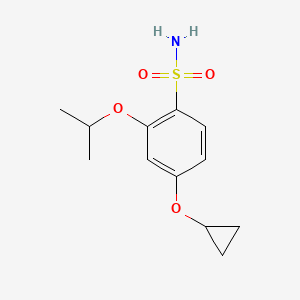
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . It is known for its applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-5-methylpyridine-3-sulfonamide typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Sulfonamidation: Introduction of the sulfonamide group to the pyridine ring.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-5-methylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-methylpyridine-3-sulfonamide: Similar structure but with different positioning of the methyl and cyclopropoxy groups.
4-Cyclopropoxy-5-methoxypyridine-3-sulfonamide: Contains a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific structural arrangement, which can lead to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12N2O3S |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
4-cyclopropyloxy-5-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c1-6-4-11-5-8(15(10,12)13)9(6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,12,13) |
Clé InChI |
OGFPSLTXNUCSCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1OC2CC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


